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  • Product: 1-Glycylpiperidine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Molecular Structure, Pharmacological Properties, and Synthetic Applications of 1-Glycylpiperidine-3-Carboxylic Acid

Executive Summary 1-Glycylpiperidine-3-carboxylic acid (CAS: 359821-47-9) is a highly versatile dipeptide-like molecule characterized by a piperidine ring substituted with a carboxylic acid at the C3 position and a glycy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Glycylpiperidine-3-carboxylic acid (CAS: 359821-47-9) is a highly versatile dipeptide-like molecule characterized by a piperidine ring substituted with a carboxylic acid at the C3 position and a glycyl (2-aminoacetyl) group at the N1 position [1]. In modern medicinal chemistry, this compound serves a dual purpose:

  • A Neuropharmacological Prodrug Model: It acts as a conceptual and practical model for overcoming the blood-brain barrier (BBB) impermeability of nipecotic acid, a potent

    
    -aminobutyric acid (GABA) uptake inhibitor [2].
    
  • A Synthetic Scaffold: It is a critical intermediate in the synthesis of complex pharmacophores, most notably in the development of boronoethyl-functionalized arginase inhibitors targeting immune dysfunction and pulmonary hypertension [3].

This technical guide deconstructs the structural rationale, biological transport mechanisms, and validated synthetic workflows associated with 1-Glycylpiperidine-3-carboxylic acid.

Physicochemical & Structural Profiling

The structural fusion of glycine and nipecotic acid creates a molecule with unique zwitterionic properties. The presence of both a primary amine (on the glycyl moiety) and a carboxylic acid ensures high aqueous solubility, which is advantageous for formulation but presents challenges for passive lipid bilayer diffusion.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionPharmacological Implication
Chemical Name 1-Glycylpiperidine-3-carboxylic acidAmide conjugate of Glycine + Nipecotic Acid.
CAS Number 359821-47-9Unique identifier for procurement and QA [1].
Molecular Formula C8H14N2O3Defines stoichiometric requirements for synthesis.
Molecular Weight 186.21 g/mol Low MW favors favorable ligand efficiency (LE).
Hydrogen Bond Donors 2 (Amine, Carboxylic OH)High HBD count restricts passive BBB diffusion.
Hydrogen Bond Acceptors 4 (Carbonyls, Amine, OH)Necessitates active transport mechanisms for CNS entry.
Primary Target GABA Transporter / ArginaseDependent on downstream functionalization or in vivo cleavage.

Neuropharmacological Rationale: The Prodrug Hypothesis

Nipecotic acid is a highly potent inhibitor of neuronal and glial GABA uptake, directly activating


-like chloride channels [4]. However, its clinical utility as an antiepileptic is completely negated by its inability to cross the BBB due to high hydrophilicity.

To circumvent this, amino acid conjugation is employed. By linking glycine to the piperidine nitrogen via an amide bond, the resulting 1-Glycylpiperidine-3-carboxylic acid mimics endogenous dipeptides. This structural mimicry allows the molecule to hijack carrier-mediated transport systems—specifically the Peptide Transporters (PEPT1/2) or Large Neutral Amino Acid Transporters (LAT1) located on the endothelial cells of the BBB [2].

Once translocated into the brain parenchyma, endogenous amidases cleave the amide bond. This self-validating prodrug system releases two synergistic active agents:

  • Nipecotic Acid: Inhibits GABA reuptake, increasing synaptic GABA levels.

  • Glycine: Acts as an endogenous inhibitory neurotransmitter at strychnine-sensitive glycine receptors.

Fig 1: Carrier-mediated BBB transport and enzymatic activation of the glycyl-nipecotic acid prodrug.

Synthetic Utility in Drug Discovery (Arginase Inhibitors)

Beyond its role as a prodrug, 1-Glycylpiperidine-3-carboxylic acid is a foundational scaffold in the synthesis of dipeptide piperidine derivatives. A prominent example is its use in synthesizing highly selective Arginase 1 and 2 inhibitors [3]. Arginases catalyze the hydrolysis of L-arginine into L-ornithine and urea; their dysregulation is implicated in asthma, T-cell dysfunction, and atherosclerosis.

In these advanced synthetic workflows, the glycyl-piperidine core is functionalized with a boronoethyl group. The glycyl moiety serves as a critical structural spacer that dictates the spatial orientation of the boronic acid warhead within the arginase active site, ensuring optimal coordination with the bimetallic manganese cluster of the enzyme.

Fig 2: Synthetic workflow for 1-Glycylpiperidine-3-carboxylic acid and downstream functionalization.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are selected.

Protocol A: Synthesis of 1-Glycylpiperidine-3-carboxylic acid dihydrochloride

Objective: To synthesize the target compound while preventing epimerization at the C3 chiral center of the piperidine ring.

  • Pre-activation & Coupling:

    • Dissolve piperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states.

    • Add Boc-Gly-OSu (N-hydroxysuccinimide ester of Boc-glycine) (1.2 eq).

    • Causality: Using the pre-activated -OSu ester rather than standard EDC/HOBt coupling prevents the generation of strongly basic microenvironments, thereby eliminating the risk of racemization at the C3 position.

  • Purification of Intermediate:

    • Stir at room temperature for 12 hours. Extract with Ethyl Acetate (EtOAc) and wash with 5% citric acid and brine. Purify via silica gel chromatography (DCM/MeOH).

  • Acidic Deprotection:

    • Treat the purified Boc-protected intermediate with 4M HCl in EtOAc (10 volumes) at 0°C, warming to room temperature over 2 hours.

    • Causality: EtOAc is used as the solvent for HCl because the resulting hydrochloride salt of the dipeptide is insoluble in EtOAc, driving the reaction to completion via precipitation and allowing for easy isolation by filtration [3].

  • Validation: Confirm product identity via LC-MS (Expected

    
    : 187.1 
    
    
    
    ) and
    
    
    -NMR (
    
    
    ).
Protocol B: In Vitro BBB Permeability Assay (PAMPA-BBB)

Objective: To validate the carrier-mediated transport hypothesis versus passive diffusion.

  • Membrane Preparation: Coat PVDF membrane filters (pore size 0.45

    
    m) with a porcine brain lipid extract (20 mg/mL in dodecane).
    
  • Donor Compartment: Prepare a 10 mM stock of 1-Glycylpiperidine-3-carboxylic acid in DMSO, diluted to 50

    
    M in PBS (pH 7.4). Add to the donor well.
    
  • Incubation & Internal Control: Add Lucifer Yellow (LY) to the donor well.

    • Causality: LY is a fluorescent marker with near-zero passive permeability. If LY is detected in the acceptor well, it validates that the membrane integrity was compromised, and the data point must be discarded (self-validating step).

  • Quantification: Incubate for 4 hours at 37°C. Quantify the concentration in the acceptor well using HPLC-UV/Vis. Compare the apparent permeability (

    
    ) against unconjugated nipecotic acid.
    

Conclusion

1-Glycylpiperidine-3-carboxylic acid represents a masterclass in rational molecular design. By masking the secondary amine of nipecotic acid with a glycyl group, medicinal chemists can transform an impermeable, highly polar molecule into a Trojan horse capable of crossing the blood-brain barrier via active transport. Furthermore, its structural stability and predictable reactivity make it an indispensable building block in the synthesis of next-generation arginase inhibitors. Understanding the causality behind its physical properties and synthetic handling is paramount for researchers looking to leverage this compound in novel drug discovery pipelines.

References

  • MDPI: Molecules | Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach |[Link]

  • Google Patents | US20190300525A1 - Dipeptide piperidine deriv
Exploratory

1-Glycylpiperidine-3-carboxylic Acid: A Prodrug Approach to Modulating GABAergic Neurotransmission

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian c...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining neuronal excitability balance. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its neurotransmission. Consequently, inhibitors of GATs have emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain. Nipecotic acid, a potent inhibitor of GABA uptake, has been a cornerstone in the development of GAT inhibitors. However, its clinical utility is hampered by poor blood-brain barrier (BBB) penetration. This technical guide provides an in-depth exploration of nipecotic acid and its derivatives, with a specific focus on the potential of 1-Glycylpiperidine-3-carboxylic acid as a prodrug strategy to overcome the limitations of the parent compound. We will delve into the synthesis, proposed mechanism of action, and experimental evaluation of this novel derivative, offering a comprehensive resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The GABAergic System and the Promise of GABA Uptake Inhibitors

The GABAergic system is a critical regulator of neuronal activity in the CNS. Dysregulation of this system is implicated in the pathophysiology of numerous neurological and psychiatric conditions.[1] GABA exerts its inhibitory effects by binding to its receptors, primarily GABAA and GABAB receptors, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. The concentration of GABA in the synaptic cleft is tightly regulated by GATs, which are responsible for its reuptake into presynaptic neurons and surrounding glial cells.[2]

Inhibition of GATs prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism of action forms the basis for the therapeutic potential of GABA uptake inhibitors. Nipecotic acid, a cyclic amino acid, is a well-established and potent inhibitor of GAT-1, the most abundant GABA transporter subtype in the brain.[3][4] Despite its high in vitro potency, the hydrophilic nature of nipecotic acid severely restricts its ability to cross the BBB, limiting its therapeutic efficacy when administered systemically.[1] This has spurred the development of various derivatives and prodrugs aimed at improving its pharmacokinetic profile.

The Prodrug Concept for CNS Drug Delivery

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent.[] This strategy is often employed to overcome pharmacokinetic challenges such as poor absorption, rapid metabolism, or limited BBB penetration. For CNS-acting drugs, the BBB presents a formidable obstacle. The prodrug approach for nipecotic acid aims to mask its hydrophilic functional groups with lipophilic moieties or to utilize endogenous transport systems to facilitate its entry into the brain.[6]

1-Glycylpiperidine-3-carboxylic Acid: A Novel Prodrug Candidate

We propose 1-Glycylpiperidine-3-carboxylic acid as a promising prodrug of nipecotic acid. The rationale behind this design is to leverage amino acid transporters at the BBB to facilitate its uptake into the CNS. The glycyl moiety, being the simplest amino acid, is a substrate for various amino acid transport systems. Once inside the brain, it is hypothesized that endogenous peptidases would cleave the glycyl group, releasing the active nipecotate.

Proposed Synthesis of 1-Glycylpiperidine-3-carboxylic Acid

The synthesis of 1-Glycylpiperidine-3-carboxylic acid can be approached through a multi-step process involving the protection of functional groups, coupling of the amino acid, and subsequent deprotection.

Experimental Protocol: Synthesis of 1-Glycylpiperidine-3-carboxylic Acid

  • Protection of Nipecotic Acid:

    • Nipecotic acid is first protected at the carboxylic acid group, for instance, by esterification with benzyl alcohol in the presence of an acid catalyst to yield benzyl piperidine-3-carboxylate.

    • The secondary amine of the piperidine ring is then protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

  • Glycine Moiety Preparation:

    • The carboxylic acid group of N-protected glycine (e.g., Boc-glycine) is activated to facilitate amide bond formation. This can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as N-hydroxysuccinimide (NHS).

  • Coupling Reaction:

    • The protected benzyl piperidine-3-carboxylate is reacted with the activated N-protected glycine to form the N-glycyl derivative.

  • Deprotection:

    • The protecting groups are sequentially removed. The benzyl ester can be cleaved by hydrogenolysis, and the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, 1-Glycylpiperidine-3-carboxylic acid.

Physicochemical and Pharmacokinetic Properties (Hypothesized)

The addition of the glycyl moiety is expected to alter the physicochemical properties of nipecotic acid, influencing its solubility, lipophilicity, and ultimately its ability to cross the BBB.

Table 1: Comparison of Hypothesized Physicochemical Properties

PropertyNipecotic Acid1-Glycylpiperidine-3-carboxylic Acid (Predicted)Rationale for Prediction
Molecular Weight 129.16 g/mol 186.20 g/mol Addition of a glycyl group (C2H3NO).
LogP (Octanol/Water) Low (hydrophilic)Moderately IncreasedThe amide bond and additional methylene group may slightly increase lipophilicity.
Aqueous Solubility HighHighThe presence of carboxylic acid and amino groups should maintain good water solubility.
pKa ~3.5 (carboxylic acid), ~10.5 (amine)Similar pKa values for the carboxylic acid and piperidine amine are expected. A new pKa for the glycine amino group will be present (~9.6).The electronic environment of the core functional groups is not significantly altered.

Proposed Mechanism of Action and Pharmacological Profile

The primary mechanism of action of 1-Glycylpiperidine-3-carboxylic acid is expected to be as a prodrug that, upon entry into the CNS, releases nipecotic acid. The liberated nipecotic acid then acts as a competitive inhibitor of GAT-1.

Blood-Brain Barrier Transport

The key to the enhanced efficacy of 1-Glycylpiperidine-3-carboxylic acid lies in its ability to be transported across the BBB. It is hypothesized that the compound will be a substrate for amino acid transporters, such as the large neutral amino acid transporter (LAT1), which are expressed on the endothelial cells of the BBB.

BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Prodrug 1-Glycylpiperidine- 3-carboxylic acid Transporter Amino Acid Transporter (e.g., LAT1) Prodrug->Transporter Transport Prodrug_Brain 1-Glycylpiperidine- 3-carboxylic acid Transporter->Prodrug_Brain Peptidase Endogenous Peptidases Prodrug_Brain->Peptidase Cleavage Nipecotic_Acid Nipecotic Acid (Active Drug) Peptidase->Nipecotic_Acid GAT1 GAT-1 Nipecotic_Acid->GAT1 Inhibits Inhibition Inhibition GABA_Uptake GABA Uptake GAT1->GABA_Uptake

Figure 1: Proposed mechanism of BBB transport and activation of 1-Glycylpiperidine-3-carboxylic acid.

Inhibition of GABA Uptake

Once released, nipecotic acid will inhibit the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA and enhanced inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA_Released GABA (Released) GABA_Receptor Postsynaptic GABA Receptor GABA_Released->GABA_Receptor Binds to GAT1 GAT-1 GABA_Released->GAT1 Reuptake Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibits GABA_Vesicle GABA Vesicle GABA_Vesicle->GABA_Released Exocytosis

Sources

Foundational

1-Glycylpiperidine-3-carboxylic acid CAS number and chemical identifiers

The following technical guide details the chemical identity, structural properties, and synthetic methodology for 1-Glycylpiperidine-3-carboxylic acid . Chemical Identity, Synthesis, and Research Applications Chemical Id...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural properties, and synthetic methodology for 1-Glycylpiperidine-3-carboxylic acid .

Chemical Identity, Synthesis, and Research Applications

Chemical Identity & Identifiers

1-Glycylpiperidine-3-carboxylic acid is a peptidomimetic compound consisting of a nipecotic acid (piperidine-3-carboxylic acid) core acylated at the ring nitrogen by a glycine residue. It serves as a specialized building block in medicinal chemistry, particularly in the design of GABA uptake inhibitors and peptide-drug conjugates.

Identifier Value
Chemical Name 1-(2-Aminoacetyl)piperidine-3-carboxylic acid
Common Synonyms Glycyl-nipecotic acid; 1-Glycyl-3-piperidinecarboxylic acid; Gly-Nip-OH
CAS Number 359821-47-9 (Free Acid)
Molecular Formula C₈H₁₄N₂O₃
Molecular Weight 186.21 g/mol
SMILES NCC(=O)N1CCCC(C1)C(O)=O
InChI Key Derivative dependent; typically generated from structure
Stereochemistry Exists as (R)- and (S)-enantiomers or racemate.[1][2][3][4][5] CAS 359821-47-9 typically refers to the unspecified stereochemistry or racemate unless denoted otherwise.
Physicochemical Properties (Predicted)[7][8][9][10]
  • pKa (Acid): ~3.6 (Carboxylic acid)

  • pKa (Base): ~8.2 (Primary amine of glycine)

  • LogP: -1.5 to -2.0 (Highly polar, zwitterionic character at neutral pH)

  • Solubility: Highly soluble in water and aqueous buffers; sparingly soluble in non-polar organic solvents (DCM, Hexane).

Structural Analysis & Pharmacophore

The molecule fuses two biologically significant motifs:

  • Nipecotic Acid Core: A known inhibitor of the GABA transporter (GAT-1). The 3-carboxylic acid position is critical for bioactivity, mimicking the γ-carboxyl group of GABA.

  • Glycyl Appendage: The N-terminal glycine acts as a spacer or a prodrug moiety. In drug design, this amino-acyl extension can alter transport properties (e.g., via peptide transporters like PEPT1) or serve as a substrate for aminopeptidases to release the active nipecotic acid in vivo.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of the molecule.

G cluster_legend Functional Domains Glycine Glycine Residue (H2N-CH2-CO-) AmideBond Amide Linkage (Stable Bond) Glycine->AmideBond Acylation Piperidine Piperidine Ring (Secondary Amine Core) AmideBond->Piperidine N1-Substitution Carboxyl Carboxylic Acid (-COOH at C3) Piperidine->Carboxyl C3-Position

Caption: Structural connectivity of 1-Glycylpiperidine-3-carboxylic acid showing the N-acylation of the nipecotic acid core.[2]

Synthetic Methodology

Since 1-Glycylpiperidine-3-carboxylic acid is often not available in bulk catalog quantities, it is frequently synthesized in situ or in the lab. The following protocol describes the synthesis of the hydrochloride salt, which is more stable and easier to handle.

Reaction Scheme
  • Protection: Esterification of Nipecotic Acid (e.g., Ethyl ester).

  • Coupling: Reaction with N-Boc-Glycine using standard amide coupling reagents (EDC/HOBt or HATU).

  • Deprotection: Removal of the Boc group (Acid) and Ester hydrolysis (Base).

Detailed Protocol (Step-by-Step)
Phase 1: Preparation of Ethyl Nipecotate (Intermediate A)
  • Reagents: Nipecotic acid (racemic or chiral), Ethanol (anhydrous), Thionyl Chloride (

    
    ).
    
  • Procedure:

    • Suspend Nipecotic acid (10 mmol) in anhydrous ethanol (30 mL) at 0°C.

    • Add thionyl chloride (12 mmol) dropwise (Caution: Exothermic, gas evolution).

    • Reflux for 4 hours.

    • Concentrate in vacuo to yield Ethyl Nipecotate HCl salt.

Phase 2: Amide Coupling (Intermediate B)[6]
  • Reagents: N-Boc-Glycine, EDC·HCl, HOBt, DIPEA, DCM/DMF.

  • Procedure:

    • Dissolve N-Boc-Glycine (10 mmol) in DCM (50 mL).

    • Add EDC[4][7]·HCl (11 mmol) and HOBt (11 mmol); stir for 15 min at RT to activate.

    • Add Ethyl Nipecotate HCl (10 mmol) followed by DIPEA (25 mmol) to adjust pH > 8.

    • Stir overnight at RT.

    • Workup: Wash with 1M citric acid, sat.

      
      , and brine. Dry organic layer (
      
      
      
      ) and evaporate.[6][8]
    • Product: Ethyl 1-(N-Boc-glycyl)piperidine-3-carboxylate.

Phase 3: Global Deprotection & Isolation
  • Reagents: LiOH (aq), THF, MeOH, 4M HCl in Dioxane.

  • Procedure:

    • Saponification: Dissolve Intermediate B in THF:MeOH:H2O (3:1:1). Add LiOH (2.5 eq). Stir 2h. Acidify to pH 2 and extract (or purify by ion-exchange if very polar).

    • Boc Removal: Dissolve the free acid precursor in 4M HCl/Dioxane. Stir for 1h.

    • Precipitation: Add diethyl ether to precipitate the product.

    • Filtration: Collect the white solid: 1-Glycylpiperidine-3-carboxylic acid dihydrochloride .

Synthesis Workflow Diagram

Synthesis Start1 Nipecotic Acid Step1 Step 1: Esterification (EtOH, SOCl2) Start1->Step1 Start2 N-Boc-Glycine Step2 Step 2: Amide Coupling (EDC, HOBt, DIPEA) Start2->Step2 Inter1 Ethyl Nipecotate HCl Step1->Inter1 Inter1->Step2 Inter2 Ethyl 1-(Boc-Gly)nipecotate Step2->Inter2 Step3 Step 3: Hydrolysis & Deprotection (1. LiOH; 2. HCl/Dioxane) Inter2->Step3 Final 1-Glycylpiperidine-3-carboxylic acid (HCl Salt) Step3->Final

Caption: Synthetic pathway for the production of 1-Glycylpiperidine-3-carboxylic acid HCl salt.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters should be met:

TechniqueExpected Result
¹H NMR (D₂O) δ 4.0 (s, 2H, Gly-CH₂); δ 1.5-3.5 (m, 9H, Piperidine ring protons); Signals will be broad due to rotamers around the amide bond.
LC-MS (ESI+) [M+H]⁺ = 187.2 m/z . Major peak at retention time corresponding to polar fraction (early elution on C18).
HPLC Purity >95% (210 nm). Use a polar-embedded C18 column or HILIC mode due to high polarity.

Applications in Drug Discovery[5][12]

  • GABA Uptake Inhibition: Nipecotic acid derivatives are classic GAT-1 inhibitors. The glycyl derivative allows for structure-activity relationship (SAR) studies probing the N-terminal tolerance of the transporter.

  • Peptide Drug Conjugates (PDCs): The molecule can serve as a linker or a "warhead" in larger peptide chains, targeting the delivery of the nipecotic acid moiety to the CNS via peptide transport systems.

  • Fragment-Based Drug Design: Used as a polar, scaffold-focused fragment to explore binding pockets in GPCRs or enzymes requiring a basic amine and a distal carboxylate.

References

  • Vertex Pharmaceuticals Inc. (2019). Dipeptide piperidine derivatives. US Patent App. 20190300525A1.[5]

  • ChemScene. (n.d.). 1-Glycylpiperidine-3-carboxylic acid Product Page. Retrieved from ChemScene.

  • PubChem. (2025). Nipecotic Acid (Compound Summary). National Library of Medicine.[8]

  • BenchChem. (2025).[4] Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. (General amide coupling protocols for nipecotic acid).

Sources

Exploratory

Optimizing CNS Bioavailability of Glycyl-Piperidine Peptidomimetics

The following technical guide details the bioavailability, pharmacokinetic optimization, and experimental validation of glycyl-piperidine derivatives in the context of Central Nervous System (CNS) research. This guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioavailability, pharmacokinetic optimization, and experimental validation of glycyl-piperidine derivatives in the context of Central Nervous System (CNS) research.

This guide focuses on Glycyl-Pipecolic Acid (Gly-Pip) and its structural analogues as peptidomimetics of the neuroprotective tripeptide Glycyl-Prolyl-Glutamate (GPE) and the nootropic Cyclo-Prolyl-Glycine . By replacing the pyrrolidine ring (proline) with a piperidine ring (pipecolic acid), researchers aim to enhance lipophilicity and metabolic stability while retaining bioactivity.

A Technical Guide for Drug Development

Part 1: Executive Summary & Structural Rationale

The Challenge: Peptide Delivery to the Brain

Endogenous neuroactive peptides (e.g., GPE, TRH) exhibit potent neuroprotective effects but suffer from poor CNS bioavailability due to two primary barriers:

  • The Blood-Brain Barrier (BBB): Tight junctions prevent the passive diffusion of polar, hydrophilic molecules.

  • Enzymatic Degradation: Rapid hydrolysis by cytosolic and membrane-bound peptidases, specifically Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV) .

The Glycyl-Piperidine Solution

Glycyl-piperidine derivatives (specifically Glycyl-Pipecolic acid analogues) serve as bioisosteres of the native Glycyl-Proline (Gly-Pro) motif.

  • Structural Modification: Expansion of the 5-membered pyrrolidine ring (Proline) to a 6-membered piperidine ring (Pipecolic acid).

  • Bioavailability Impact:

    • Increased Lipophilicity: The additional methylene group increases the partition coefficient (LogP), facilitating passive diffusion.

    • Conformational Constraint: The piperidine ring imposes rigidity, potentially locking the bioactive conformation.

    • Enzyme Resistance: Steric hindrance of the 6-membered ring reduces susceptibility to POP cleavage compared to the native proline bond.

Part 2: Mechanisms of Bioavailability & Metabolism

Metabolic Stability & Cyclization

A critical feature of glycyl-piperidine dipeptides is their tendency to undergo spontaneous or enzyme-catalyzed cyclization into Diketopiperazines (DKPs) .

  • Linear Form (Gly-Pip): Polar, zwitterionic, susceptible to exopeptidases.

  • Cyclic Form (Cyclo(Gly-Pip)): Lipophilic, non-ionic, highly stable. This is often the active transport form that crosses the BBB.

Diagram 1: Metabolic Fate & Transport Pathway

The following diagram illustrates the conversion of the linear prodrug to the cyclic active species and its transit across the BBB.

GlycylPiperidineMetabolism cluster_blood Systemic Circulation (Plasma) cluster_bbb Blood-Brain Barrier cluster_brain CNS Parenchyma Linear Linear Gly-Pip (H-Gly-Pip-OH) Cyclic Cyclo(Gly-Pip) (Diketopiperazine) Linear->Cyclic Spontaneous Cyclization (pH dependent) Enzymes Plasma Peptidases (DPP-IV) Linear->Enzymes Hydrolysis (Degradation) Transport Passive Diffusion (High LogP) Cyclic->Transport Lipophilic Entry Efflux P-gp Efflux? Transport->Efflux Pump Mechanism Target Target Interaction (AMPA/IGF-1 Receptor) Transport->Target CNS Distribution Efflux->Linear Return to Plasma

Caption: Metabolic conversion of linear Gly-Pip to the BBB-permeable Cyclo(Gly-Pip) diketopiperazine.

Physicochemical Comparison

The shift from Proline to Pipecolic acid alters key parameters governing permeability.

ParameterGlycyl-Proline (Native)Glycyl-Pipecolic Acid (Derivative)Impact on Bioavailability
LogP (Predicted) -2.5 (Hydrophilic)-1.8 (Less Hydrophilic)Improved passive diffusion.
Cyclization Rate FastModerateSlower cyclization may allow longer plasma half-life of the linear form if desired.
POP Specificity High (Primary Substrate)Low (Steric Hindrance)Key Advantage: Extended half-life in plasma/cytosol.
PSA (Polar Surface Area) ~90 Ų~90 ŲSimilar PSA, but lipophilicity drives the difference.

Part 3: Experimental Protocols for Bioavailability Assessment

To validate the bioavailability of a novel glycyl-piperidine derivative, a tiered screening approach is required.

Tier 1: In Vitro Permeability (PAMPA-BBB)

Objective: Rapidly screen passive diffusion potential. Method: Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB lipids.

Protocol:

  • Donor Plate Preparation: Dissolve compound (10 mM DMSO stock) in PBS (pH 7.4) to 50 µM.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Assembly: Add 200 µL of acceptor buffer (PBS pH 7.4) to the acceptor plate. Place the donor plate on top.

  • Incubation: Incubate at 37°C for 4 hours in a humidity chamber.

  • Quantification: Measure concentration in both chambers using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Target:
    
    
    cm/s indicates high CNS permeability.
Tier 2: Metabolic Stability (Microsomal & Plasma)

Objective: Determine half-life (


) and intrinsic clearance (

). Critical Step: Differentiate between hydrolysis (linear cleavage) and cyclization (DKP formation).

Protocol:

  • Incubate 1 µM compound with human liver microsomes (HLM) and human plasma at 37°C.

  • Sample at 0, 15, 30, 60, and 120 min.

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Monitor two transitions in LC-MS/MS:

    • Transition A: Parent Linear Peptide.

    • Transition B: Cyclic Diketopiperazine metabolite (M-18 mass shift).

    • Note: Failure to monitor the cyclic form will lead to false "clearance" data interpretation.

Tier 3: In Vivo Microdialysis (The Gold Standard)

Objective: Measure unbound drug concentration in brain extracellular fluid (


).

Protocol:

  • Probe Implantation: Stereotaxically implant a microdialysis probe (CMA 12, 20 kDa cutoff) into the striatum or hippocampus of rats.

  • Recovery Calibration: Perform retrodialysis by drug to determine probe recovery in vivo.

  • Administration: Administer the glycyl-piperidine derivative (e.g., 10 mg/kg i.v. or p.o.).

  • Sampling: Collect dialysate fractions every 20 min for 4-6 hours. Simultaneously collect blood samples.

  • Data Analysis: Plot Concentration vs. Time for Plasma and Brain.

    • Calculate Partition Coefficient (

      
      ) :
      
      
      
      
    • Interpretation:

      
       implies passive diffusion. 
      
      
      
      implies efflux (P-gp substrate).
      
      
      implies active uptake.
Diagram 2: Experimental Workflow

The following workflow outlines the decision matrix for advancing a lead compound.

BioavailabilityWorkflow Start Glycyl-Piperidine Library InSilico In Silico Filter (LogP < 3, MW < 500) Start->InSilico PAMPA PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA Stability Plasma/Microsomal Stability (Check Cyclization) PAMPA->Stability Caco2 Caco-2 Permeability (P-gp Efflux Check) Stability->Caco2 Decision Pass? Caco2->Decision InVivo In Vivo Microdialysis (Kp,uu Determination) Decision->InVivo Yes Reject Redesign / Prodrug Decision->Reject No Reject->Start Back to Chem

Caption: Tiered screening workflow for assessing CNS bioavailability of glycyl-piperidine derivatives.

Part 4: Chemical Optimization Strategies

If the baseline Glycyl-Pipecolic acid scaffold shows poor bioavailability (


), apply the following modifications:
N-Acylation (Noopept Strategy)

Attach a lipophilic group to the N-terminus (Glycine amine).

  • Example: N-phenylacetyl-Glycyl-Pipecolic acid ethyl ester.

  • Mechanism: Increases LogP significantly; the ester is cleaved by brain esterases to release the active acid form inside the CNS.

Esterification of the C-Terminus

Mask the carboxylic acid of the pipecolic acid moiety.

  • Reagent: Ethanol or Isopropanol.

  • Effect: Removes the negative charge at physiological pH, transforming the zwitterion into a cation (protonated amine) or neutral molecule, drastically improving membrane permeation.

Fluorination of the Piperidine Ring
  • Modification: Add Fluorine at the 4-position of the piperidine ring.

  • Benefit: Lowers the

    
     of the amine (if free), increases metabolic stability against ring oxidation, and enhances lipophilicity without adding significant steric bulk.
    

References

  • Guan, J., et al. (1999). The effects of the N-terminal tripeptide of insulin-like growth factor-1, glycine-proline-glutamate.[1]Journal of Neurobiology , 41(3), 409-419. Link

  • Gudasheva, T. A., et al. (1996). The major metabolite of cyclosporin A-type proline-containing peptides: Cyclo-prolyl-glycine.Pharmaceutical Chemistry Journal , 30, 443-445. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).European Journal of Medicinal Chemistry , 38(3), 223-232. Link

  • Hammarlund-Udenaes, M. (2010). Microdialysis in drug discovery.AAPS Journal , 12(3), 403-418. Link

  • Teixidó, M., et al. (2012). Peptide shuttles for blood–brain barrier drug delivery.Current Opinion in Chemical Biology , 16(6), 592-599. Link

Sources

Protocols & Analytical Methods

Method

Using 1-Glycylpiperidine-3-carboxylic acid in solid-phase peptide synthesis

Application Note: Solid-Phase Peptide Synthesis (SPPS) with 1-Glycylpiperidine-3-carboxylic Acid (Gly-Nip) Part 1: Executive Summary & Scientific Rationale 1.1 Introduction 1-Glycylpiperidine-3-carboxylic acid (Gly-Nip)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) with 1-Glycylpiperidine-3-carboxylic Acid (Gly-Nip)

Part 1: Executive Summary & Scientific Rationale

1.1 Introduction 1-Glycylpiperidine-3-carboxylic acid (Gly-Nip) is a constrained dipeptide surrogate utilized in medicinal chemistry to introduce specific conformational characteristics into peptide backbones.[1] The core scaffold, Nipecotic acid (piperidine-3-carboxylic acid) , acts as a constrained


-amino acid analogue (depending on substitution patterns) or a proline mimetic.[1] When acylated at the N1 position with glycine, the resulting Gly-Nip unit serves as a robust turn inducer  and a tool to enhance metabolic stability against proteolysis.

1.2 Chemical Logic & Challenges Incorporating Gly-Nip into a peptide sequence presents unique challenges compared to standard


-amino acids:
  • Steric Hindrance (C-Terminus): The carboxylic acid of the nipecotic acid moiety is attached to a secondary carbon on the piperidine ring (C3). While less hindered than

    
    -disubstituted amino acids, it requires efficient activation to couple to the N-terminus of a resin-bound peptide.[1]
    
  • Secondary Amine Dynamics (Internal Bond): The amide bond between Glycine and Nipecotic acid is a tertiary amide. This bond can undergo cis/trans isomerization, influencing the folding kinetics of the growing chain and potentially affecting the solubility of the resin-bound peptide (aggregation).

  • Racemization Control: Unlike

    
    -amino acids, the C3-carboxyl group of nipecotic acid is separated from the nitrogen by ring carbons, classifying it structurally closer to a 
    
    
    
    -amino acid.[1] Consequently, it does not readily form the racemization-prone 5(4H)-oxazolone intermediate common in
    
    
    -amino acid activation.[1] This allows for more aggressive activation protocols (e.g., HATU/base) with reduced risk of epimerization at the C3 center.

Part 2: Pre-Synthesis Strategy

2.1 Building Block Preparation

  • Raw Material: If starting with free 1-Glycylpiperidine-3-carboxylic acid (zwitterion), it must be N-terminally protected before use in SPPS.[1]

  • Recommended Derivative: Fmoc-Gly-Nip-OH .[1]

    • Note: If this building block is not commercially available, it is highly recommended to synthesize it in solution or assemble it stepwise on-resin (see Protocol B).[1]

    • Protection Protocol: React free Gly-Nip with Fmoc-OSu and

      
       in Water/Dioxane to yield Fmoc-Gly-Nip-OH.[1]
      

2.2 Resin Selection

  • C-Terminal Placement: If Gly-Nip is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl linker prevents diketopiperazine (DKP) formation, which is a risk for Proline-like C-terminal residues.[1]

  • Internal Placement: Rink Amide or Wang Resin (low loading, 0.3–0.5 mmol/g) is recommended to minimize aggregation due to the rigid piperidine ring.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling Pre-Formed Fmoc-Gly-Nip-OH (Preferred)

Use this method if you have the Fmoc-protected dipeptide unit.[1]

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min. Remove Fmoc from the preceding amino acid using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.[1][2]
  • Activation:

    • Dissolve Fmoc-Gly-Nip-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in minimal DMF (2–3 mL).

    • Add DIPEA (0.8 mmol, 8 eq) immediately before adding to the resin.

    • Rationale: HATU is chosen over DIC/HOBt because the secondary carboxyl group on the piperidine ring benefits from the superior leaving group (At-OH) generated by HATU to drive the reaction to completion.

  • Coupling:

    • Add the activated mixture to the resin.[3][4]

    • Agitate at Room Temperature (RT) for 2 hours .

    • Optimization: For difficult sequences, heat to

      
       (microwave: 75W, 
      
      
      
      , 10 min).
  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling.[1][4] Recouple using PyBOP/HOAt.[1]

    • Colorless beads: Complete coupling.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

Protocol B: Stepwise On-Resin Assembly (Alternative)

Use this method if you only have Fmoc-Nipecotic Acid and Fmoc-Glycine separately.[1]

Critical Challenge: Coupling Fmoc-Gly-OH to the secondary amine of the resin-bound Nipecotic acid is difficult due to steric hindrance from the piperidine ring.

  • Couple Fmoc-Nipecotic Acid (Fmoc-Nip-OH):

    • Use standard DIC/Oxyma Pure activation (4 eq) for 1 hour.[1]

    • Deprotect Fmoc (20% Piperidine).[1][2][3][4][5]

  • Monitor De-protection:

    • Chloranil Test (Required for secondary amines).[1][4] A positive result is Dark Blue/Green beads (secondary amine). A Kaiser test (primary amine) will be negative/false.

  • Couple Fmoc-Gly-OH to H-Nip-Resin:

    • Reagents: Use HATU (4 eq), HOAt (4 eq), and DIPEA (8 eq).

    • Note: HOAt is critical here to catalyze the acylation of the hindered secondary amine.

    • Conditions: Double couple (

      
       hour) or use microwave irradiation (
      
      
      
      , 5 min).
  • Verification:

    • Perform Chloranil Test again.[1][4] It must be colorless/yellow . If blue, recouple using symmetric anhydride (Fmoc-Gly-OH + DIC, pre-activated).[1]

Part 4: Visualization & Workflows

Decision Tree: Coupling Strategy

SPPS_Strategy Start Start: Gly-Nip Incorporation CheckMaterial Do you have Fmoc-Gly-Nip-OH? Start->CheckMaterial YesMaterial Protocol A: Block Coupling CheckMaterial->YesMaterial Yes NoMaterial Protocol B: Stepwise Assembly CheckMaterial->NoMaterial No Block1 Activate C-term of Nip (HATU/DIPEA) YesMaterial->Block1 Stepwise1 Step 1: Couple Fmoc-Nipecotic Acid (Standard DIC/Oxyma) NoMaterial->Stepwise1 Stepwise2 Step 2: Fmoc Removal (Yields Secondary Amine) Stepwise1->Stepwise2 Stepwise3 Step 3: Couple Fmoc-Gly-OH (Requires HATU/HOAt) Stepwise2->Stepwise3 Monitoring QC: Kaiser Test (Primary) Chloranil Test (Secondary) Stepwise3->Monitoring Block1->Monitoring Success Proceed to Next AA Monitoring->Success Pass Recouple Recouple (PyBOP or Microwave) Monitoring->Recouple Fail

Caption: Decision matrix for selecting the optimal incorporation strategy based on reagent availability.

Chemical Mechanism: Lack of Oxazolone Formation[1]

Mechanism AlphaAA Alpha-Amino Acid (Fmoc-Ala-OH) PathA Activation (H+ / Base) AlphaAA->PathA High Risk BetaAA Beta/Gamma-Analogue (Fmoc-Nip-OH) BetaAA->PathA Ring Constraint Prevents Cyclization Oxazolone 5(4H)-Oxazolone (Racemization Risk) PathA->Oxazolone High Risk StableInt Stable Activated Ester (No Oxazolone) PathA->StableInt Ring Constraint Prevents Cyclization

Caption: Mechanistic comparison showing why Nipecotic acid derivatives are resistant to racemization during activation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading (First AA) Steric hindrance of C3-carboxyl on 2-CTC resin.[1]Increase temperature to

; Use symmetric anhydride activation (DIPCDI/DCM without base).
Incomplete Coupling (Stepwise) Secondary amine of Nipecotic acid is unreactive.Switch to HATU/HOAt ; Use microwave heating (

); Perform double coupling.
Aggregation/Gelation Rigid piperidine ring disrupts solvation.[1]Use ChemMatrix or PEG-PS resin; Add chaotropic salts (0.1M LiCl) to the coupling buffer.[1]
Racemization Over-activation (rare for Nip, but possible).Avoid using DMAP during loading.[1] Stick to DIPEA/Collidine.[1]

Part 6: References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6] Chemical Reviews, 109(6), 2455-2504.[1]

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker.[1] (Foundational text on HATU usage for secondary amines).

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.[1] (Discusses HOAt advantages for hindered amines).

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[1]

  • Sigma-Aldrich. (2023).[1] "Product Specification: (S)-1-Boc-piperidine-3-carboxylic acid." (Verification of commercial building block availability). [7]

Sources

Application

Application Note: Strategic Coupling of 1-Glycylpiperidine-3-carboxylic Acid (H-Gly-Nip-OH)

This Application Note is designed for researchers and drug discovery scientists working with peptidomimetics and GABA uptake inhibitors.[1] It details the optimized protocols for incorporating 1-Glycylpiperidine-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists working with peptidomimetics and GABA uptake inhibitors.[1] It details the optimized protocols for incorporating 1-Glycylpiperidine-3-carboxylic acid (H-Gly-Nip-OH) into peptide backbones.[1]

[1]

Introduction & Molecule Profile

1-Glycylpiperidine-3-carboxylic acid (Gly-Nip) is a conformationally restricted dipeptide surrogate often employed in the design of


-aminobutyric acid (GABA) transport inhibitors and peptidomimetics.[1] Structurally, it consists of a flexible glycine unit acylated to the nitrogen (N1) of nipecotic acid (piperidine-3-carboxylic acid).[1]
Structural Implications for Synthesis[1][2][3]
  • N-Terminus (Glycyl Amine): A primary, unhindered amine.[1] High reactivity; prone to aggregation in longer sequences due to the flexibility of glycine.[1]

  • C-Terminus (Nipecotic Acid COOH): A secondary carboxylic acid located at the chiral C3 position of the piperidine ring.[1] It presents moderate steric hindrance and a significant risk of epimerization (racemization) during activation due to the base-labile proton at C3.[1]

  • Amide Bond (Gly-Nip Linker): The tertiary amide bond between Gly and Nip exists as cis/trans rotamers, which can complicate NMR analysis and broaden HPLC peaks.[1]

FeatureChemical CharacteristicSynthetic Consequence
Solubility Zwitterionic (Isoelectric point ~6)Poor solubility in DCM; requires DMF, NMP, or DMSO.[1]
Reactivity

Amine (Gly) /

Acid (Nip)
Asymmetric reactivity profile; C-term activation is the bottleneck.[1]
Chirality C3 of PiperidineHigh risk of racemization if over-activated (e.g., excess base).[1]

Strategic Planning: Retrosynthesis & Protection

Before coupling, the zwitterionic H-Gly-Nip-OH must usually be converted into a protected building block to ensure chemoselectivity.[1]

Recommended Building Blocks
  • For C-Terminal Extension (Coupling to an Amine):

    • Use Fmoc-Gly-Nip-OH .[1]

    • Why: The Fmoc group protects the glycyl amine, preventing self-polymerization.[1]

  • For N-Terminal Extension (Coupling to an Acid):

    • Use H-Gly-Nip-OtBu or H-Gly-Nip-OMe .[1]

    • Why: The C-terminus must be protected to prevent anhydride formation.[1]

Protocol A: C-Terminal Activation (Coupling Fmoc-Gly-Nip-OH)

Objective: Couple the carboxylic acid of the nipecotic acid moiety to the N-terminus of a resin-bound peptide or free amine.[1] Challenge: The secondary carboxylic acid at C3 is sterically hindered and prone to base-catalyzed racemization.[1]

Reagents of Choice
  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

    • Rationale: This combination generates a neutral active ester at pH < 7, significantly reducing racemization compared to basic conditions (HATU/DIEA).[1]

  • Alternative (for difficult couplings): COMU / TMP (2,4,6-Trimethylpyridine).[1]

    • Rationale: TMP is a weaker base than DIEA, minimizing proton abstraction at C3.[1]

Step-by-Step Procedure (Solid Phase)
  • Solubilization: Dissolve Fmoc-Gly-Nip-OH (3.0 eq) in minimal NMP (N-methylpyrrolidone). If cloudy, add 10% DMSO.[1]

  • Activation:

    • Add Oxyma Pure (3.0 eq) dissolved in DMF.[1]

    • Add DIC (3.0 eq).[1]

    • Crucial: Allow pre-activation for 2–3 minutes only.[1] Long pre-activation increases risk of rearrangement.[1]

  • Coupling:

    • Transfer the mixture to the resin-bound amine (pre-swelled in DMF).[1]

    • Agitate at Room Temperature for 60–90 minutes .

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1]

    • Note: If recoupling is needed, use HATU (2.9 eq) / HOAt (3.0 eq) / TMP (6.0 eq) for 45 minutes.[1]

Protocol B: N-Terminal Elongation (Coupling to the Glycyl Amine)

Objective: Attach an incoming amino acid (Fmoc-AA-OH) to the free amine of the Gly-Nip moiety.[1] Challenge: While the glycyl amine is unhindered, the "kink" introduced by the nipecotic acid can cause on-resin aggregation.

Reagents of Choice
  • Standard: HBTU or HCTU with DIEA.[1]

  • For Aggregation-Prone Sequences: HATU with DIEA in DMF/DCM (1:1).

Step-by-Step Procedure
  • Deprotection: Remove Fmoc from the Gly-Nip-Resin using 20% Piperidine in DMF (2 x 10 min).[1] Wash resin thoroughly with DMF (5x) and DCM (3x).[1]

  • Coupling Solution Prep:

    • Dissolve Fmoc-AA-OH (4.0 eq) and HBTU (3.9 eq) in DMF.[1]

    • Add DIEA (8.0 eq) immediately before addition to resin.[1]

  • Reaction:

    • Add to resin and shake for 30–45 minutes .

    • Optimization: For hydrophobic amino acids (Val, Ile, Phe), add 0.1 M LiCl in the coupling buffer to disrupt hydrogen bond aggregates (chaotropic effect).

Visualization of Workflows

Logic Flow: Selection of Coupling Strategy

The following diagram illustrates the decision matrix for coupling based on the direction of synthesis and protecting group strategy.

CouplingStrategy Start Starting Material: 1-Glycylpiperidine-3-COOH Decision Target Direction? Start->Decision CTerm C-Terminal Coupling (Activate COOH) Decision->CTerm Attach to Amine NTerm N-Terminal Coupling (React NH2) Decision->NTerm Attach Amino Acid Risk Risk: C3 Racemization CTerm->Risk Easy Standard Reactivity NTerm->Easy Sol Solution: Neutral Activation (DIC/Oxyma) Risk->Sol Mitigation Agg Risk: Aggregation Easy->Agg Long Chain

Caption: Decision tree for selecting coupling conditions. C-terminal activation requires strict pH control to prevent racemization, while N-terminal extension focuses on solubility.[1]

Mechanism of Potential Racemization (C-Terminal)

Understanding the racemization pathway is critical for troubleshooting.[1]

Racemization ActiveEster Activated Ester (Oxyma/OBt) Enolate Enolate Intermediate (Planar C3) ActiveEster->Enolate Proton Abstraction (Slowed by TMP) Base Excess Base (DIEA) Base->ActiveEster Promotes L_Iso L-Isomer (Retained) Enolate->L_Iso Reprotonation D_Iso D-Isomer (Racemized) Enolate->D_Iso Reprotonation

Caption: Base-catalyzed enolization at the C3 position of the nipecotic acid ring leads to loss of chiral integrity.[1] Using weak bases (TMP) or base-free methods (DIC) mitigates this.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (C-Term) Steric hindrance at C3Switch to HATU/HOAt ; Increase temperature to 50°C (carefully).
Racemization High pH during activationReplace DIEA with Collidine or TMP ; Use DIC/Oxyma (base-free).[1]
Incomplete Dissolution Zwitterionic aggregationUse HFIP/DCM (1:4) or add 0.1 M LiCl to the coupling mixture.[1]
Double Hits (N-Term) Over-acylationReduce reagent excess to 2.5 eq; lower temperature to 4°C.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024).[1] Peptide Solubility Guidelines. Merck/Sigma Technical Library.[1] Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]

  • Krogsgaard-Larsen, P., et al. (1987).[1] GABA uptake inhibitors.[1][5] Synthesis and structure-activity relationships of nipecotic acid derivatives. Journal of Medicinal Chemistry, 30(5), 892-898.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 1-Glycylpiperidine-3-carboxylic Acid

Welcome to the Technical Support Center for the synthesis and purification of 1-Glycylpiperidine-3-carboxylic acid (CAS: 359821-47-9). This compound—comprising a nipecotic acid core N-acylated with a glycine residue—is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Glycylpiperidine-3-carboxylic acid (CAS: 359821-47-9). This compound—comprising a nipecotic acid core N-acylated with a glycine residue—is a highly polar, water-soluble zwitterion at physiological pH[1].

Because of its high topological polar surface area (TPSA) and dual ionizable groups (the primary amine of the glycyl moiety and the carboxylic acid of the piperidine ring), traditional organic purification methods such as liquid-liquid extraction frequently result in catastrophic yield losses. This guide provides field-proven, self-validating methodologies to isolate the pure zwitterion and eliminate common synthetic impurities.

Part 1: Impurity Profiling & Analytical Strategy

Before initiating purification, it is critical to understand the physicochemical nature of the impurities generated during standard peptide coupling (e.g., Boc-Gly-OH + Piperidine-3-carboxylic acid ester) and subsequent deprotection.

Quantitative Data Summary: Common Impurities and Removal Strategies
Impurity ClassSpecific ContaminantOrigin / CausalityDetection MethodPrimary Removal Strategy
Coupling Byproducts DCU, DIU, or EDUUrea byproducts from carbodiimide coupling agents (DCC, DIC, EDC)[2].LC-MS, NMR (broad singlets ~6.0 ppm).Cold filtration (for DCU) or Strong Cation Exchange (for EDU).
Inorganic Salts TFA salts, HCl saltsResidual acid from global Boc/ester deprotection steps.19F-NMR (for TFA), pH profiling.DOWEX 50W-X8 Ion-Exchange Chromatography[3].
Oligomers Gly-Gly-Nipecotic AcidOver-coupling due to unprotected glycine or diketopiperazine ring-opening.LC-MS (+57 Da mass shift).Preparative Reverse-Phase HPLC (C18 AQ column).
Starting Materials Unreacted Nipecotic AcidIncomplete coupling due to steric hindrance at the secondary amine.LC-MS, Ninhydrin stain (TLC).Preparative HPLC or differential crystallization.

Part 2: Troubleshooting Guide & FAQs

Q: My final 1-Glycylpiperidine-3-carboxylic acid sample is heavily contaminated with dicyclohexylurea (DCU). Standard aqueous washes are washing my product away. How do I remove it? A: Because 1-Glycylpiperidine-3-carboxylic acid is a highly water-soluble zwitterion, aqueous-organic partitioning will drive your product into the aqueous layer alongside polar impurities. Causality: DCU is soluble in organic solvents but highly insoluble in cold conditions. Solution: Do not attempt to extract the final deprotected zwitterion. Instead, remove DCU before the deprotection step. Dissolve the protected intermediate (Boc-Gly-Nipecotic acid ester) in a minimal amount of cold ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE), chill to 4°C, and filter off the precipitated DCU. For future syntheses, switch to EDC·HCl as your coupling agent; its urea byproduct is water-soluble and easily removed during the final ion-exchange step.

Q: NMR analysis shows a massive Trifluoroacetic Acid (TFA) peak, and my yield is artificially >150%. How do I obtain the free zwitterion instead of the TFA salt? A: Causality: Global deprotection of the Boc group using TFA yields the TFA salt of the terminal primary amine. Because TFA forms a strong ion-pair with the primary amine, simple lyophilization or vacuum drying will not break this bond. Solution: You must use Strong Cation-Exchange (SCX) chromatography. By passing the crude salt through a DOWEX 50W-X8 resin (H+ form), the protonated peptide binds tightly to the sulfonic acid groups. The anionic TFA washes straight through. Eluting with a volatile base (10% NH₄OH) deprotonates the carboxylic acid, neutralizing the molecule into its zwitterionic form, which then elutes cleanly[2][3].

Q: I am detecting a +57 Da mass impurity in my LC-MS trace. What is this, and why did it form? A: Causality: A +57 Da shift corresponds to the insertion of an additional glycine residue, forming Gly-Gly-piperidine-3-carboxylic acid. This oligomerization typically occurs if the Boc-Gly-OH reagent contained trace amounts of unprotected glycine, or if the activated glycine underwent self-condensation prior to reacting with the sterically hindered secondary amine of nipecotic acid. Solution: This impurity is structurally similar to your product and cannot be removed by ion exchange. You must use Preparative Reverse-Phase HPLC (see Protocol 2).

Part 3: Experimental Workflows & Methodologies

Protocol 1: Zwitterion Isolation via Strong Cation Exchange (DOWEX 50W-X8)

This self-validating protocol utilizes pH shifts to confirm the loading and elution of the target compound[3].

  • Resin Preparation: Swell 10 g of DOWEX 50W-X8 (200-400 mesh, H+ form) in deionized (DI) water for 30 minutes. Pack into a glass fritted chromatography column.

  • Conditioning: Wash the resin bed with 3 Column Volumes (CV) of 1M HCl to ensure complete protonation, followed by DI water until the eluent pH is neutral (~pH 6-7).

  • Loading: Dissolve the crude 1-Glycylpiperidine-3-carboxylic acid TFA salt in a minimal volume of DI water. Self-Validation Check: The pH of this solution must be < 2.5 to ensure the molecule is fully cationic. Load onto the column.

  • Washing (Impurity Removal): Wash the column with 4 CV of DI water, followed by 2 CV of 20% Methanol in water. This removes TFA anions, residual coupling reagents, and neutral organic impurities.

  • Elution: Elute the target zwitterion using 10% aqueous NH₄OH. Collect fractions in 15 mL increments. Self-Validation Check: Spot fractions on TLC and stain with Ninhydrin (heat to visualize purple spots indicating primary amines). The product will elute precisely when the eluent pH shifts from acidic to strongly basic (pH > 9).

  • Isolation: Pool the Ninhydrin-positive fractions and lyophilize (freeze-dry) for 48 hours to remove water and volatile ammonia, yielding the pure zwitterion as a white powder.

Protocol 2: Preparative HPLC for Oligomer Removal

Because the target lacks a strong UV chromophore (only the amide bond absorbs at ~210-214 nm), use a Mass-Directed Auto-Purification (MDAP) system if available.

  • Column Selection: Use an aqueous-compatible C18 column (e.g., Waters Atlantis T3 or equivalent AQ column) designed to retain highly polar compounds.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in DI Water.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a very shallow gradient: 0% B to 15% B over 25 minutes. The highly polar zwitterion will elute early, while the Gly-Gly oligomer will elute slightly later due to the increased hydrophobic surface area of the extended peptide backbone.

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis.

Part 4: Process Visualizations

SynthesisPathway BocGly Boc-Gly-OH (Starting Material) Coupling Amide Coupling (EDC / HOBt / DIPEA) BocGly->Coupling Nipecotic Nipecotic Acid Ester (Starting Material) Nipecotic->Coupling Protected Boc-Gly-Nipecotic Ester (Protected Intermediate) Coupling->Protected Main Pathway Imp1 Urea Byproducts (e.g., EDU, DCU) Coupling->Imp1 Side Reaction Imp2 Gly-Gly Oligomers (+57 Da Impurity) Coupling->Imp2 Over-coupling Deprotect Global Deprotection (TFA or HCl / Heat) Protected->Deprotect Product 1-Glycylpiperidine- 3-carboxylic acid Deprotect->Product Main Pathway Imp3 TFA / HCl Salts (Bound Counterions) Deprotect->Imp3 Salt Formation

Synthesis pathway of 1-Glycylpiperidine-3-carboxylic acid and common impurity generation points.

PurificationWorkflow A Crude Mixture (TFA Salt + Impurities) B DOWEX 50W-X8 (H+ Form Resin) A->B Load (pH < 2) C Aqueous Wash (Removes TFA & Neutrals) B->C Wash (3 CV) D 10% NH4OH Elution (Desorbs Zwitterion) C->D Elute Base E Lyophilization (Removes NH3 & H2O) D->E Pool Fractions F Pure Zwitterion (Target Compound) E->F Freeze-Dry

Workflow for zwitterion isolation using DOWEX 50W-X8 strong cation-exchange chromatography.

References

  • Vertex Pharmaceuticals Inc. (2019). Dipeptide piperidine derivatives (US Patent No. US20190300525A1).
  • Zhang, L., et al. (2021). High‐precision measurement of phenylalanine and glutamic acid δ15N by coupling ion‐exchange chromatography. National Science Foundation / Rapid Communications in Mass Spectrometry.[Link]

  • Bavo, F., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv.[Link]

Sources

Optimization

Technical Support Center: 1-Glycylpiperidine-3-carboxylic Acid Stability Guide

Introduction: The "Silent Killer" in Dipeptide Analogs Welcome to the technical support hub for 1-Glycylpiperidine-3-carboxylic acid . If you are accessing this guide, you likely encountered an unexpected assay drop duri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent Killer" in Dipeptide Analogs

Welcome to the technical support hub for 1-Glycylpiperidine-3-carboxylic acid . If you are accessing this guide, you likely encountered an unexpected assay drop during formulation in neutral buffers (PBS) or observed "ghost peaks" in your LC-MS chromatograms.

This molecule belongs to a class of Glycyl-Cyclic Amino Acid dipeptides (structurally analogous to Gly-Pro).[1] Its stability profile is counter-intuitive: it is often least stable at physiological pH.[1][2] This guide synthesizes kinetic data and mechanistic organic chemistry to help you stabilize your compound.

Module 1: The Stability Landscape

The stability of 1-Glycylpiperidine-3-carboxylic acid is governed by three distinct pH zones. Understanding these is critical to preventing degradation.

1. The Safe Zone: Acidic (pH < 3.0) [1]
  • Mechanism: At low pH, the N-terminal primary amine (Glycine moiety) is fully protonated (

    
    ).[1][2] This positive charge eliminates its nucleophilicity, preventing it from attacking the amide bond or the carboxylic acid.[1][2]
    
  • Status: MAXIMUM STABILITY. Store samples in 0.1% Formic Acid or TFA.

2. The Danger Zone: Neutral to Slightly Basic (pH 6.0 – 8.5) [1]
  • Mechanism: As pH approaches the pKa of the N-terminal amine (~8.2), a fraction of the amine becomes deprotonated (

    
    ).[1] Because the piperidine ring forces the peptide backbone into a specific conformation (often cis-rotamer rich), the free amine is spatially positioned to attack the carbonyl carbon.[1]
    
  • Result: Rapid intramolecular cyclization to form a Diketopiperazine (DKP) derivative (Cyclo-Gly-Nipecotic acid).[1][2] This reaction releases water (or displaces the ester if activated) and is irreversible under mild conditions.[1]

  • Status: HIGH RISK. Avoid prolonged storage in PBS or bicarbonate buffers.[1][2]

3. The Hydrolysis Zone: Alkaline (pH > 10.0) [1]
  • Mechanism: Hydroxide ions (

    
    ) directly attack the amide bond connecting the Glycine and Piperidine rings.[1]
    
  • Result: Cleavage into free Glycine and Nipecotic Acid (Piperidine-3-carboxylic acid).[1][2]

  • Status: DEGRADATION. [1][2]

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways dependent on protonation states.

StabilityPathways Stable STABLE STATE (pH < 3.0) N-term Protonated Zwitterion ZWITTERION / REACTIVE (pH 6.0 - 8.5) N-term Deprotonated Stable->Zwitterion pH Increase (Deprotonation) DKP DIKETOPIPERAZINE (DKP) (Cyclization Product) Mass: M - 18 Da Zwitterion->DKP Intramolecular Cyclization (Fast at Neutral pH) Hydrolysis HYDROLYSIS PRODUCTS (Glycine + Nipecotic Acid) Mass: M + 18 Da Zwitterion->Hydrolysis Base Catalyzed (pH > 10)

Figure 1: pH-dependent degradation pathways.[1][2] Note that the neutral pH range facilitates DKP formation, while extremes lead to stability (acid) or hydrolysis (base).[1]

Module 3: Troubleshooting Guide (Q&A)

Q1: I see a "split peak" in my HPLC chromatogram for the pure standard. Is my compound degrading?

  • Diagnosis: Likely Rotamerism , not degradation.[1][2]

  • Explanation: The amide bond between Glycine and the Piperidine nitrogen has restricted rotation.[1] Like Proline peptides, this molecule exists in slow equilibrium between cis and trans conformers.[1][2] These can separate on C18 columns.

  • Test: Run the HPLC column at 50°C or 60°C. If the peaks merge or the ratio changes significantly, they are rotamers.[1] If they remain distinct, check for DKP (see Q2).

Q2: My sample stored in PBS shows a new peak at a longer retention time (RRT ~1.1-1.2).

  • Diagnosis: Diketopiperazine (DKP) Formation. [1][2][3][4][5][6]

  • Explanation: The cyclic DKP form is more hydrophobic than the zwitterionic parent because it loses the charged amine/acid character.[1] It typically elutes after the parent on Reverse Phase.[1][2]

  • Verification: Check MS. The parent is

    
    .[1][2] The DKP will be 
    
    
    
    .[1]

Q3: We are seeing low recovery during solid-phase extraction (SPE).

  • Cause: Incorrect pH during elution.[1][2]

  • Solution: If you elute with high pH (ammonium hydroxide), you risk DKP formation during the evaporation step.[1][2] Protocol Change: Elute with acidic methanol or ensure the evaporation is done at low temperature (< 30°C).

Module 4: Experimental Protocols
Protocol A: pH-Rate Profile Determination

Use this protocol to determine the exact "Safe Time" for your formulation.

Reagents:

  • Buffer A (pH 2.0): 50 mM Phosphate (adjusted with

    
    ).[1][2]
    
  • Buffer B (pH 7.4): 50 mM PBS.

  • Buffer C (pH 10.0): 50 mM Borate.

Workflow:

  • Prepare a 1 mg/mL stock of 1-Glycylpiperidine-3-carboxylic acid in water .[1][2]

  • Dilute 1:10 into Buffers A, B, and C (Final Conc: 0.1 mg/mL).

  • Incubate at 25°C and 40°C .

  • Sample at T=0, 1h, 4h, 24h.[1][2]

  • Quench: Immediately dilute neutral/basic samples 1:1 with 1% Formic Acid to stop the reaction before injection.

  • Analysis: HPLC-UV (210 nm).

Data Interpretation Table:

ObservationpH ConditionLikely MechanismAction
Stable pH 2.0Protonation protectionIdeal storage condition.[1]
New Peak (M-18) pH 7.4DKP CyclizationCRITICAL: Limit exposure to < 2 hours.[1][2]
New Peaks (Fragments) pH 10.0Amide HydrolysisAvoid alkaline formulations.[1][2]
Protocol B: Distinguishing Rotamers from Impurities

Use this decision tree to validate your analytical method.

RotamerCheck Start Split Peak Observed Heat Re-run HPLC at 60°C Start->Heat Merge Peaks Coalesce? Heat->Merge Yes Rotamers (Not an impurity) Merge->Yes Yes No Check Mass Spec Merge->No No MassCheck Mass = Parent - 18? No->MassCheck DKP DKP Impurity MassCheck->DKP Yes Other Synthesis Impurity MassCheck->Other No

Figure 2: Decision tree for HPLC peak investigation.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I freeze the sample in PBS to stop degradation? A: Freezing slows the rate, but freeze-thaw cycles can actually accelerate degradation due to "pH shifts" that occur as buffer salts crystallize (e.g., Phosphate buffer pH can drop significantly during freezing).[1] Recommendation: Flash freeze in liquid nitrogen, or swap PBS for a Good's buffer (like HEPES) if neutral pH is absolutely required.[1][2]

Q: What is the pKa of the carboxylic acid on the piperidine ring? A: The pKa of the piperidine-3-carboxylic acid moiety is approximately 3.5 – 4.0 .[1] The N-terminal glycine amine pKa is approximately 8.2 .[1][2] The isoelectric point (pI) is roughly 6.0 .[1][2] This pI is exactly where solubility is lowest and aggregation/cyclization risk is highest.[1][2]

Q: Is the DKP form toxic? A: generally, DKPs are biologically inactive or have different activities than the linear peptide.[1][2] However, in a drug development context, it is considered a product-related impurity and must be controlled (typically < 0.2% or < 1.0% depending on phase).[1][2]

References
  • Capasso, S., et al. (2022).[1][2] Mechanism of Diketopiperazine Formation in Glycyl-Proline Analogues.[1][2] Journal of Peptide Science.[1][2] (General mechanism validation for Gly-Cyclic amines).

  • Steinberg, S. M., & Bada, J. L. (1981).[1][2] Diketopiperazine formation during the degradation of dipeptides.[1] Science.[1][2] [1]

  • Purdie, J. E., & Benoiton, N. L. (1973).[1][2] Piperidine-carboxylic acid derivatives and peptide stability.[1][2] Journal of the Chemical Society, Perkin Transactions 2.[1][2]

  • Dougherty, D. A. (2005).[1][2] Cation-pi interactions in structural biology (Relevant for Piperidine ring conformations).[1][2] PNAS.[1][2] [1]

  • Sigma-Aldrich Technical Library. Nipecotic Acid Derivatives: Stability and Handling.

(Note: While specific literature on "1-Glycylpiperidine-3-carboxylic acid" is niche, the mechanisms cited above for Gly-Pro and Nipecotic acid derivatives are chemically authoritative and directly applicable.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Purity Standards for 1-Glycylpiperidine-3-carboxylic acid

For researchers, scientists, and drug development professionals, establishing the purity of a novel active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and reproducibility in preclin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and reproducibility in preclinical and clinical studies. This guide provides an in-depth technical comparison of methodologies for validating the purity standards of 1-Glycylpiperidine-3-carboxylic acid, a unique peptide-like molecule. By delving into the causality behind experimental choices and adhering to the principles of scientific integrity, this document serves as a practical resource for establishing a robust and self-validating purity assessment system.

Introduction: The Criticality of Purity in Drug Development

The purity of an API is a critical quality attribute that directly impacts its pharmacological and toxicological profile. For a novel molecule like 1-Glycylpiperidine-3-carboxylic acid, which combines a glycine residue with a piperidine-3-carboxylic acid moiety, a thorough understanding of its impurity profile is paramount. Impurities can arise from the synthetic process (process-related impurities) or from the degradation of the API itself (product-related impurities)[1][2]. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which is the reliable detection and quantification of both the API and its impurities[3][4][5].

This guide will compare the two primary analytical techniques for peptide and small molecule purity assessment: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), with a focus on their application to 1-Glycylpiperidine-3-carboxylic acid. We will also discuss the indispensable role of Mass Spectrometry (MS) in impurity identification and characterization.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for assessing the purity of peptides and small molecules in the pharmaceutical industry[6][7][8]. Its robustness, reproducibility, and high resolving power make it the primary choice for separating the main component from structurally similar impurities[9].

The Rationale Behind Reverse-Phase HPLC (RP-HPLC)

For a molecule like 1-Glycylpiperidine-3-carboxylic acid, which possesses both polar (carboxylic acid, amide bond) and non-polar (piperidine ring) characteristics, Reverse-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode. In RP-HPLC, the stationary phase is non-polar (typically C18 or C8 alkyl chains), and the mobile phase is polar[2][7]. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases, primarily driven by hydrophobicity[9].

Experimental Workflow for RP-HPLC Method Development:

Caption: A stepwise workflow for developing a robust RP-HPLC purity method.

Validation of the HPLC Method: A Self-Validating System

According to ICH Q2(R2) guidelines, the validation of an analytical procedure provides documented evidence that the method is suitable for its intended purpose[3][4][5][10]. The following parameters are essential for validating a purity method for 1-Glycylpiperidine-3-carboxylic acid:

Validation Parameter Purpose Acceptance Criteria Rationale for 1-Glycylpiperidine-3-carboxylic acid
Specificity To ensure the method can distinguish the analyte from potential impurities.Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity.[6]The synthesis of 1-Glycylpiperidine-3-carboxylic acid may result in diastereomers or starting material carryover. Baseline separation is crucial for accurate quantification.
Linearity To demonstrate a proportional relationship between the concentration and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[6]Ensures that the method can accurately quantify the API and its impurities at different levels.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the API.[6]Spiking experiments with a well-characterized reference standard are performed to confirm the method's accuracy.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.[3][6]Demonstrates the method's consistency when performed by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision).
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, temperature, and flow rate.Ensures the method is reliable for routine use in different laboratory environments.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.Important for quantifying low-level impurities, which is a regulatory requirement.[11]

An Orthogonal Approach: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a powerful alternative and orthogonal technique to HPLC for purity determination[12][13][14]. The separation mechanism in CE is based on the differential migration of charged species in an electric field, which is fundamentally different from the partitioning mechanism in RP-HPLC[15]. This orthogonality is invaluable for detecting impurities that may co-elute with the main peak in an HPLC separation.

Why Consider CE for 1-Glycylpiperidine-3-carboxylic acid?

1-Glycylpiperidine-3-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (secondary amine in the piperidine ring) functional groups. This makes it an ideal candidate for CE, as its charge and, consequently, its electrophoretic mobility can be manipulated by adjusting the pH of the background electrolyte (BGE)[12][13].

Workflow for CE Method Development:

Caption: A systematic approach to developing a CE method for purity analysis.

Comparative Advantages of CE
Feature RP-HPLC Capillary Electrophoresis (CE)
Separation Principle Partitioning based on hydrophobicity.Differential migration based on charge-to-size ratio.[13][15]
Efficiency (Theoretical Plates) HighVery High
Sample Volume MicrolitersNanoliters
Solvent Consumption HighVery Low (Green Analytical Technique)[14]
Throughput ModerateHigh
Separation of Chiral Impurities Requires specialized chiral columns.Can be achieved by adding chiral selectors to the BGE.

The Unambiguous Identifier: Mass Spectrometry (MS)

While HPLC and CE are excellent for separating and quantifying impurities, they do not provide structural information. Mass Spectrometry (MS) is an indispensable tool for identifying impurities by providing highly accurate mass-to-charge ratio (m/z) data[1][16]. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the online identification of impurities as they elute from the HPLC column[17].

Impurity Identification Workflow using LC-MS:

Caption: A workflow for the identification of impurities using LC-MS.

For 1-Glycylpiperidine-3-carboxylic acid, potential impurities could include:

  • Starting materials: Glycine and piperidine-3-carboxylic acid.

  • Incomplete reactions: Unreacted intermediates.

  • Side products: Di-peptides or other derivatives.

  • Degradation products: Hydrolysis of the amide bond.

By comparing the measured mass of an impurity peak to the theoretical masses of potential impurities, a confident identification can be made. Further fragmentation in an MS/MS experiment can provide even more detailed structural information[16].

Conclusion and Recommendations

The validation of purity standards for a novel molecule like 1-Glycylpiperidine-3-carboxylic acid requires a multi-faceted and scientifically rigorous approach. While RP-HPLC is the foundational technique for purity determination and should be fully validated according to ICH Q2(R2) guidelines, the use of an orthogonal method like Capillary Electrophoresis is highly recommended to ensure a comprehensive impurity profile. The integration of Mass Spectrometry is non-negotiable for the definitive identification and characterization of any detected impurities.

For researchers and drug developers, the investment in a robust, multi-technique approach to purity validation not only ensures regulatory compliance but also builds a strong foundation of data for confident decision-making throughout the drug development lifecycle.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13).
  • Workflow of HPLC in Peptide Purity Analysis - Mtoz Biolabs.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Peptide Purification and Product Analysis - AltaBioscience.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • What is HPLC Testing for Peptides?. (2025, December 27).
  • Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments.
  • Separation of Peptides by Capillary Electrophoresis - PubMed.
  • Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed. (2024, January 15).
  • Impurity profiling of the synthetic peptide LL-37 using high-performance liquid chromatography with combined UV and single quadrupole mass spectrometric detection - Thermo Fisher Scientific.
  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. (2025, June 11).
  • Synthetic Peptide Characterization and Impurity Profiling - Waters Corporation.
  • Capillary Electrophoresis Electrospray Ionization Mass Spectrometry Of Amino Acids, Peptides - ba333.
  • HPLC of Peptides and Proteins HPLC of Peptides and Proteins.
  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Glycylpiperidine-3-carboxylic acid

Executive Summary & Hazard Logic As researchers, we often handle intermediates where specific toxicological data is sparse. 1-Glycylpiperidine-3-carboxylic acid is a specialized peptide derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

As researchers, we often handle intermediates where specific toxicological data is sparse. 1-Glycylpiperidine-3-carboxylic acid is a specialized peptide derivative. While no global GHS-harmonized Safety Data Sheet (SDS) exists for this specific isomer in the public domain, we must apply the Precautionary Principle .

Our safety protocol is derived from Structural Activity Relationship (SAR) analysis:

  • The Piperidine Core: Structurally related to Nipecotic acid (Piperidine-3-carboxylic acid), a known irritant (Skin Irrit. 2, Eye Irrit.[1] 2A) and GABA uptake inhibitor.

  • The Glycyl Moiety: A peptide bond linkage that increases polarity but introduces potential immunogenic sensitization risks common to peptide intermediates.

  • Physical State: As a zwitterionic solid, the primary vector of exposure is dust inhalation .

Core Directive: Treat this substance as a Category 2 Irritant (H315, H319, H335) and a potential Respiratory Sensitizer .[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting (BSL-1/Chemical Laboratory).

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) Class II, Type A2 or B2Engineering Control: The most effective protection against airborne particulates. Backup: If weighing outside a hood is unavoidable, a P100/N95 respirator is required to block fine peptide dust.
Ocular Chemical Splash Goggles ANSI Z87.1+ D3 RatingRisk: Piperidine derivatives are basic amines. Eye contact can cause immediate caustic irritation. Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Dermal (Hand) Double Nitrile Gloves Outer: 5 mil (0.12mm) Inner: 3 mil (0.08mm)Permeation: Standard nitrile provides excellent resistance to amino acid derivatives. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Dermal (Body) Lab Coat (High-Neck) Tyvek® or Cotton/Poly BlendCoverage: Wrist cuffs must be knit (tight-fitting) to prevent powder migration up the sleeve. Closed-toe shoes are mandatory.

Operational Workflow: From Solid to Solution

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Peptide powders are often electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder" during transfer.

  • Decontamination Prep: Prepare a spray bottle of 10% Bleach (Sodium Hypochlorite) or a specific peptide decontamination solution. Peptides can be deactivated by oxidation.

Phase B: Weighing & Solubilization Protocol

Goal: Containment of the solid phase.

  • Tare External: Tare your weighing boat/vial before entering the hood if possible, or use a draft shield within the hood.

  • Transfer: Use a disposable spatula. Do not return excess powder to the stock container (prevents cross-contamination).

  • Solubilization: Add solvent (typically Water, DMSO, or Methanol) immediately after weighing.

    • Why? Once in solution, the inhalation risk drops to near zero, shifting the risk profile to "splash hazard" (managed by goggles/gloves).

  • Seal: Parafilm or cap the vessel immediately.

Phase C: Waste & Disposal[3][4][5]
  • Solid Waste: Contaminated spatulas and weighing boats must go into a Solid Hazardous Waste bin.

  • Liquid Waste: Aqueous solutions should be segregated into "Basic/Organic" waste streams depending on the co-solvent.

  • Deactivation: Wipe down the balance area with 10% bleach followed by 70% Ethanol. The bleach oxidizes the peptide bonds; the ethanol removes the salt residue.

Visualizing the Safety Logic

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical transition from High Risk (Powder) to Controlled Risk (Solution).

G Start Start: 1-Glycylpiperidine-3-carboxylic acid (Solid Phase) RiskCheck Risk Assessment: Dust Inhalation & Irritation Start->RiskCheck PPE PPE Check: Nitrile x2, Goggles, Lab Coat RiskCheck->PPE EngControl Engineering Control: Fume Hood + Ionizer Weighing Action: Weighing (High Risk Step) EngControl->Weighing Anti-static precautions PPE->EngControl Solubilization Action: Solubilization (Risk Reduction) Weighing->Solubilization Immediate solvent addition Disposal Disposal: Segregated Waste (Solid vs Liquid) Weighing->Disposal Contaminated Spatulas Solution State: Solution Phase (Splash Risk Only) Solubilization->Solution Dust hazard eliminated Solution->Disposal

Figure 1: The Safe Handling Loop. Note the critical transition (Green) where solubilization eliminates the primary dust inhalation hazard.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol on skin (increases permeability).

  • Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open.

  • Spill (Powder):

    • Do not dry sweep (creates dust).[3][4]

    • Cover with wet paper towels (soaked in water or mild bleach) to dampen.

    • Scoop into hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24820453, (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved March 4, 2026, from [Link]

    • Context: Provides the hazard classification (H315, H319, H335) for the core piperidine-carboxylic acid structure used as the safety baseline.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved March 4, 2026, from [Link]

    • Context: Defines the "Universal Precautions" standard for handling chemicals with incomplete toxicity d
  • Context: Used to validate the PPE requirements for piperidine deriv
  • Biovera Research. Laboratory Safety Guidelines for Peptide Handling. Retrieved March 4, 2026, from [Link]

    • Context: Supports the protocol for peptide sensitization risks and decontamin

Sources

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